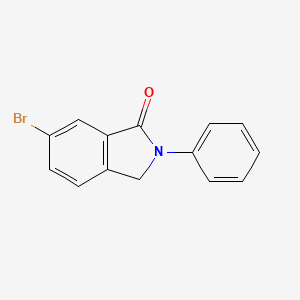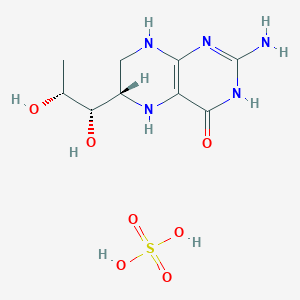
2,5-Furandione, polymer with 1,9-decadiene and methoxyethene
Vue d'ensemble
Description
“2,5-Furandione, polymer with 1,9-decadiene and methoxyethene” is a polymer molecule that is used in various applications . It is also known as PVM/MA decadiene crosspolymer . This polymer is known for its excellent film-forming, dispersion, lubrication, and adsorption properties .
Synthesis Analysis
The synthesis of this polymer is typically achieved through an in-situ polymerization reaction . The process involves heating 2,5-Furandione monomer and appropriate polymerization initiators to a certain temperature to initiate the polymerization reaction .Physical And Chemical Properties Analysis
This polymer is a solid or liquid in its pure form . It is insoluble in water . It is stable under normal conditions . The polymer has a CAS Number of 136392-67-1 .Mécanisme D'action
Propriétés
IUPAC Name |
deca-1,9-diene;furan-2,5-dione;methoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18.C4H2O3.C3H6O/c1-3-5-7-9-10-8-6-4-2;5-3-1-2-4(6)7-3;1-3-4-2/h3-4H,1-2,5-10H2;1-2H;3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUWXSDRYKDAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C.C=CCCCCCCC=C.C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136392-67-1 | |
| Record name | 1,9-Decadiene-maleic anhydride-methyl vinyl ether copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136392-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deca-1,9-diene;furan-2,5-dione;methoxyethene | |
CAS RN |
136392-67-1 | |
| Record name | 2,5-Furandione, polymer with 1,9-decadiene and methoxyethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium;5-amino-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1498619.png)




![(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol](/img/structure/B1498629.png)



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)]bis[3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1498638.png)